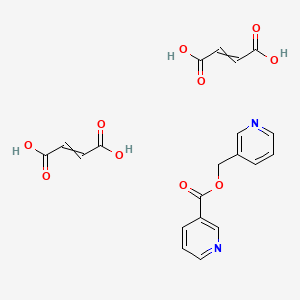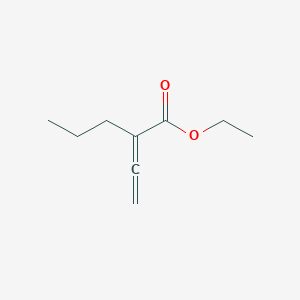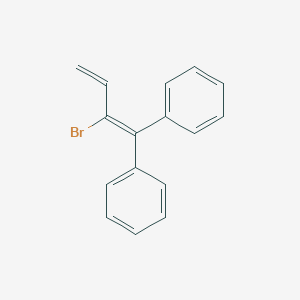
1,1'-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene is an organic compound characterized by the presence of a bromine atom attached to a butadiene moiety, which is further linked to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene typically involves the reaction of 2-bromobuta-1,3-diene with benzene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,1-dibromo-1-alkenes react with phenyl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The diene moiety can participate in 1,2- and 1,4-addition reactions with halogens and hydrogen halides.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific configurations.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Substitution: Products where the bromine atom is replaced by other functional groups.
Addition: 1,2- and 1,4-addition products depending on the reaction conditions.
Applications De Recherche Scientifique
1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations.
Pathways Involved: The diene moiety allows for conjugated addition reactions, while the bromine atom enables substitution reactions.
Comparaison Avec Des Composés Similaires
1,3-Dibromopropane: Another brominated compound with different reactivity and applications.
(4-Bromobuta-1,3-dien-1-yl)benzene: A structurally similar compound with variations in the position of the bromine atom.
Propriétés
Numéro CAS |
51752-41-1 |
|---|---|
Formule moléculaire |
C16H13Br |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
(2-bromo-1-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Br/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
Clé InChI |
ZVPACIRFPCAXKH-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


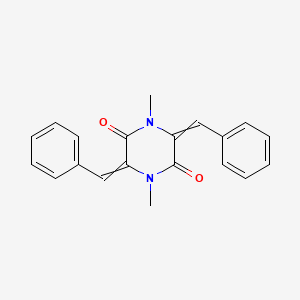
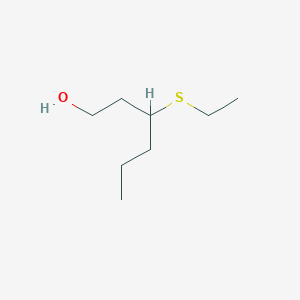
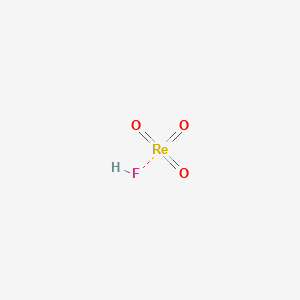
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
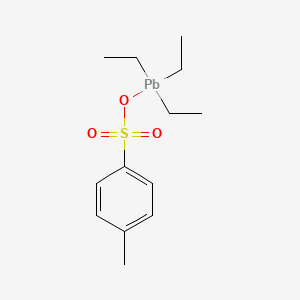

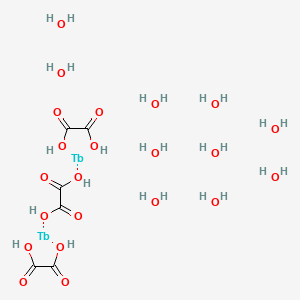
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
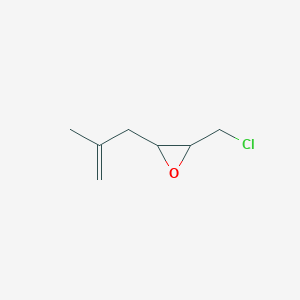
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)


